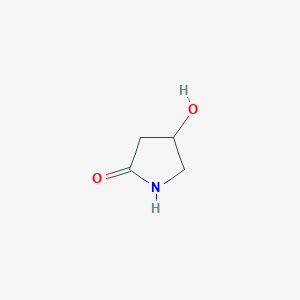

4-Hydroxy-2-Pyrrolidon

Übersicht

Beschreibung

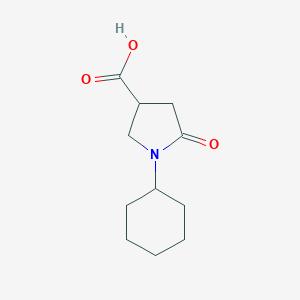

4-Hydroxy-2-pyrrolidone is a natural product found in Amanita muscaria . It is an important building block found in many bioactive compounds like streptopyrrolidine . It can be used as an intermediate in the synthesis of various γ-amino acids (GABA) and substituted 2-pyrrolidinones like cynometrine and cynodine .

Synthesis Analysis

The synthesis of 4-Hydroxy-2-pyrrolidone can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the reductive amination of levulinic acid has been used to produce cyclic pyrrolidones . Another approach involves the conversion of biogenic acids into pyrrolidones by reaction with amines .

Molecular Structure Analysis

The molecular formula of 4-Hydroxy-2-pyrrolidone is C4H7NO2 . The InChI code is 1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7) . The canonical SMILES representation is C1C(CNC1=O)O .

Chemical Reactions Analysis

4-Hydroxy-2-pyrrolidone can undergo various chemical reactions. For instance, it can be used in the production of N-vinyl-2-pyrrolidones from biogenic acids . The reaction involves the biogenic acid reacting with ethanolamine and hydrogen using small amounts of water as a solvent together with solid catalysts .

Physical and Chemical Properties Analysis

4-Hydroxy-2-pyrrolidone has a molecular weight of 101.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has no rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Synthese von Naturprodukten

4-Hydroxy-2-Pyrrolidon wird bei der Synthese von Naturprodukten verwendet . Es ist ein Schlüsselbestandteil bei der Konstruktion von natürlichen und unnatürlichen polysubstituierten 4-Hydroxy-2-Pyronen .

Bioerneuerbares Molekül

Diese Verbindung ist als potenzielles bioerneuerbares Molekül für einen nachhaltigen Übergang von Biomasse-Rohstoffen zu wertvollen chemischen Produkten von Interesse .

Synthese von γ-Aminosäuren

This compound kann als Zwischenprodukt bei der Synthese verschiedener γ-Aminosäuren (GABA) verwendet werden .

Herstellung von substituierten 2-Pyrrolidinonen

Es wird bei der Herstellung von substituierten 2-Pyrrolidinonen wie Cynometrin und Cynodin verwendet .

Konstruktion von biologisch signifikanten Derivaten

This compound kann als Ausgangsmaterial bei der Herstellung von biologisch signifikanten Pyrrolo [1,2:1′,2′]azepino [5,6- b ]indolderivaten verwendet werden .

Synthese von Polyketiden

Diese Pyrone als Polyketide sind in der Natur weit verbreitet und besitzen eine vielseitige Bioaktivität, die sie zu einem attraktiven Ziel für die Synthese und Modifikation macht

Wirkmechanismus

Target of Action

4-Hydroxy-2-pyrrolidone is an important building block found in many bioactive compounds . .

Mode of Action

It’s known that 4-hydroxy-2-pyrrolidone is a polyfunctional molecule that bears several electrophilic and nucleophilic centers, which determine its application in organic synthesis . These properties could potentially influence its interaction with its targets.

Biochemical Pathways

It’s known that 4-hydroxy-2-pyrrolidone is used as an intermediate in the synthesis of various γ-amino acids (gaba) and substituted 2-pyrrolidinones . This suggests that it may play a role in the biochemical pathways involving these compounds.

Pharmacokinetics

Its molecular weight is 1011039 , which could potentially influence its bioavailability.

Result of Action

It’s known that 4-hydroxy-2-pyrrolidone is used as an intermediate in the synthesis of various bioactive compounds , suggesting that its action could contribute to the biological activities of these compounds.

Action Environment

It’s known that 4-hydroxy-2-pyrrolidone is of interest as a potential biorenewable molecule for a sustainable transition from biomass feedstock to valuable chemical products . This suggests that environmental factors such as the availability of biomass feedstock could potentially influence its production and use.

Safety and Hazards

Safety information for 4-Hydroxy-2-pyrrolidone includes hazard statements such as H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

4-Hydroxy-2-pyrrolidone and its derivatives are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . The review focuses on the methodologies for the synthesis of 4-hydroxy-2-pyrrolidone published over the last 20 years . Possible directions for further pyrone ring modification are discussed .

Biochemische Analyse

Biochemical Properties

4-Hydroxy-2-pyrrolidone is a polyfunctional molecule that bears several electrophilic and nucleophilic centers These properties determine its application in organic synthesis and its interactions with various biomolecules

Cellular Effects

Related compounds such as 4-Hydroxy-2-pyridone alkaloids have shown diverse biological effects, ranging from antifungal, antibacterial, insecticidal, and cytotoxic activity to the induction of neurite outgrowth in different cell assays .

Molecular Mechanism

It is known that the compound can exist in two tautomeric forms, namely, 4-hydroxy-2-pyrrolidone and 2-hydroxy-4-pyrrolidone . The former is a major tautomer as the result of effective conjugation . This structural feature makes a wide range of synthesis methods available for their synthesis .

Eigenschaften

IUPAC Name |

4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGISYQVOGVIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312173 | |

| Record name | 4-Hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25747-41-5, 62624-29-7 | |

| Record name | 4-Hydroxy-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)

![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)